(5-Propionylthiophen-2-yl)boronic acid
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Overview
Description
(5-Propionylthiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a propionyl group at the 5-position and a boronic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid is used as a reagent to form carbon-carbon bonds under mild and functional group-tolerant conditions . The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5-Propionylthiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other cross-coupled products.
Scientific Research Applications
(5-Propionylthiophen-2-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Propionylthiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
Thiophen-2-ylboronic acid: Similar structure but lacks the propionyl group.
(4-Propionylphenyl)boronic acid: Similar functional groups but different aromatic ring.
Uniqueness
(5-Propionylthiophen-2-yl)boronic acid is unique due to the presence of both a propionyl group and a boronic acid group on a thiophene ring.
Properties
IUPAC Name |
(5-propanoylthiophen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-2-5(9)6-3-4-7(12-6)8(10)11/h3-4,10-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDRFHHQCJVTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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